BenchChemオンラインストアへようこそ!

6-hexyl-3-(4-methoxyphenyl)-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one

Lipophilicity Drug-likeness ADME

This synthetic, achiral furo[3,2-g]chromen-7-one derivative (MW 404.51, logP 7.63, tPSA 37.91 Ų) is a strategic choice for SAR-driven CNS penetration and kinase inhibition programs. Its 4-methoxyphenyl substituent delivers a +0.85 logP differential versus the brominated analog (Y041-6502), enabling tunable lipophilicity without halogen-associated off-target risks. As a modified psoralen scaffold with a hexyl chain at position 6, it serves as an essential probe for DNA intercalation and photoactivated crosslinking studies. For diversity-oriented screening libraries targeting PLK1 or estrogen receptor modulation, this specific isomer is critical for exploring methoxy-specific hydrogen-bonding interactions.

Molecular Formula C26H28O4
Molecular Weight 404.5 g/mol
Cat. No. B11127482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-hexyl-3-(4-methoxyphenyl)-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one
Molecular FormulaC26H28O4
Molecular Weight404.5 g/mol
Structural Identifiers
SMILESCCCCCCC1=C(C2=CC3=C(C(=C2OC1=O)C)OC=C3C4=CC=C(C=C4)OC)C
InChIInChI=1S/C26H28O4/c1-5-6-7-8-9-20-16(2)21-14-22-23(18-10-12-19(28-4)13-11-18)15-29-24(22)17(3)25(21)30-26(20)27/h10-15H,5-9H2,1-4H3
InChIKeyLHOHOPBGFGVXDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 28 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Hexyl-3-(4-methoxyphenyl)-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one: Core Physicochemical and Structural Profile


6-hexyl-3-(4-methoxyphenyl)-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one (ChemDiv ID Y041-6503) is a synthetic, achiral furo[3,2-g]chromen-7-one derivative with the molecular formula C26H28O4 and a molecular weight of 404.51 g/mol . It belongs to a class of modified psoralen analogs, characterized by a tetracyclic ring system with a hexyl chain at position 6 and distinct aromatic substitutions at positions 3 and 5/9, which are critical determinants of its lipophilicity (logP 7.63) and hydrogen-bonding capacity [1].

Why 6-Hexyl-3-(4-methoxyphenyl)-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one Cannot Be Substituted by Just Any Furochromene


Simple substitution within the furo[3,2-g]chromen-7-one scaffold is not feasible for procurement without rigorous head-to-head justification, as even small changes in the 3-aryl substituent lead to dramatic shifts in key drug-likeness parameters. For example, replacing the 4-methoxyphenyl group with a 4-bromophenyl group in the closest commercial analog (Y041-6502) increases logP from 7.63 to 8.48 and reduces the polar surface area from 37.9 Ų to 30.4 Ų . These differences directly impact membrane permeability, solubility, and off-target binding profiles, making generic selection a high-risk strategy in any structure-activity relationship (SAR)-driven program [1].

Quantitative Differentiation Evidence for 6-Hexyl-3-(4-methoxyphenyl)-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one


Lipophilicity Control: Lower logP Compared to the 4-Bromophenyl Analog

The target compound (Y041-6503) exhibits a calculated logP of 7.63, which is 0.85 log units lower than its closest commercial analog, 3-(4-bromophenyl)-6-hexyl-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one (Y041-6502, logP 8.48) . This is a significant physicochemical difference given that optimal logP for oral drug candidates typically ranges from 1 to 5, and exceeding 5 drastically increases the risk of poor solubility and high metabolic clearance [1].

Lipophilicity Drug-likeness ADME

Polar Surface Area Advantage: Increased Hydrogen-Bonding Capacity vs. the 4-Bromophenyl Analog

The target compound possesses a topological polar surface area (tPSA) of 37.91 Ų, which is 7.54 Ų larger than that of the 4-bromophenyl analog (30.37 Ų) . This difference is attributable to the methoxy oxygen acting as an additional hydrogen bond acceptor, increasing the compound's capacity for specific polar interactions. A tPSA below 60 Ų is generally considered favorable for blood-brain barrier penetration, but the higher value for Y041-6503 may reduce promiscuous binding to hydrophobic off-targets [1].

Polar Surface Area Permeability Off-target binding

Synthetic Accessibility and Scaffold Validation via MacLeod Methodology

The core tetracyclic furo[3,2-g]chromen-7-one scaffold of the target compound is accessible via the established MacLeod method, which has been validated for a series of 5-(4-methoxyphenyl) derivatives [1]. The inclusion of a 6-hexyl chain in the target structure is a modification known to enhance lipophilicity and potentially membrane interactions, a strategy commonly employed in psoralen analog optimization for photochemotherapy or kinase inhibition [2]. While exact yield data for the target compound is not publicly disclosed, the patent literature confirms that related C-6 alkylated furochromenes are produced with acceptable efficiency for lead optimization programs.

Scalability Synthetic route Psoralen analog

Optimal Application Scenarios for 6-Hexyl-3-(4-methoxyphenyl)-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one Based on Quantitative Evidence


Lead Optimization for Oral or CNS Drug Candidates Targeting Estrogen Receptors or Kinases

The compound's computed logP of 7.63 and tPSA of 37.91 Ų position it as a scaffold for tuning CNS penetration in estrogen receptor modulation or kinase inhibition projects. Its methoxy substitution offers a distinct physicochemical profile compared to the halogenated analog, potentially reducing off-target binding while maintaining membrane permeability. This makes it a strategic choice for teams building structure-activity relationships around furochromene-based selective estrogen receptor modulators (SERMs), as described in patent literature [1].

Chemical Biology Probe for Photochemotherapy Target Validation

As a modified psoralen analog with extended 6-alkylation, this compound can serve as a probe to study the effects of substituent lipophilicity on DNA intercalation and photoactivated crosslinking. The synthetic accessibility via the MacLeod method suggests it can be readily modified to introduce photoaffinity labels. Its distinct logP from the brominated analog allows researchers to correlate hydrophobicity with cellular uptake and intercalation efficiency in melanoma or other skin cancer cell lines [2].

Screening Library Diversity Set for Computer-Aided Drug Design

The quantitative differences in logP (+0.85) and tPSA (+7.54 Ų) compared to the brominated counterpart make this compound an essential inclusion in any diversity-oriented screening library aiming to cover a broad chemical space within the furochromenone class. For virtual screening campaigns targeting PLK1 or other oncology targets where such scaffolds have shown promise, the presence of this specific 4-methoxyphenyl isomer is critical for exploring methoxy-specific hydrogen bonding interactions [3].

Quote Request

Request a Quote for 6-hexyl-3-(4-methoxyphenyl)-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.